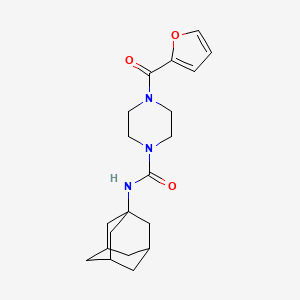
N-1-adamantyl-4-(2-furoyl)-1-piperazinecarboxamide
Overview
Description
N-1-adamantyl-4-(2-furoyl)-1-piperazinecarboxamide, also known as A-366, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperazinecarboxamide derivatives and has a unique chemical structure that makes it a promising candidate for various research studies.
Scientific Research Applications
Serotonin Receptor Affinity and Selectivity
Studies have explored the structural modifications to enhance the affinity and selectivity of compounds similar to N-1-adamantyl-4-(2-furoyl)-1-piperazinecarboxamide towards serotonin receptors. For instance, analogs with adamantane modifications have shown promising results in improving selectivity and affinity for 5-HT1A serotonin receptors. These findings indicate potential applications in developing treatments for neurological conditions, such as depression and anxiety, by targeting specific serotonin pathways with reduced side effects due to increased selectivity (Raghupathi et al., 1991).
Antimicrobial and Hypoglycemic Activities
Research on N-(1-adamantyl)carbothioamide derivatives, which share a structural framework with N-1-adamantyl-4-(2-furoyl)-1-piperazinecarboxamide, has demonstrated significant antimicrobial activities against various pathogenic bacteria and fungi, as well as hypoglycemic effects in diabetic models. These findings suggest the potential for these compounds to be developed as new antimicrobial agents and treatments for diabetes, highlighting the versatility of the adamantyl and piperazine-based chemical structures in therapeutic development (Al-Abdullah et al., 2015).
Anti-inflammatory Activities
Further research into adamantyl and piperazine derivatives has unveiled their potential in anti-inflammatory applications. Certain synthesized compounds have demonstrated good to moderate in vivo anti-inflammatory activities, suggesting their utility in creating new treatments for inflammatory diseases. These studies point to the chemical versatility of such compounds in generating therapeutic agents capable of mitigating inflammation-related conditions (Al-Omar et al., 2010).
Novel Synthesis Methods and Catalytic Activities
Innovative synthesis methods for compounds related to N-1-adamantyl-4-(2-furoyl)-1-piperazinecarboxamide have been developed, facilitating the creation of complex molecules with potential pharmacological uses. Additionally, some derivatives have been investigated for their catalytic activities in chemical reactions, showcasing the broader chemical and pharmaceutical applications of these compounds beyond direct therapeutic uses (Su et al., 2011).
Antibacterial and Antiviral Potentials
Compounds within the same chemical family have shown promising antibacterial and antiviral activities, including against HIV-1. These activities underscore the potential of N-1-adamantyl-4-(2-furoyl)-1-piperazinecarboxamide analogs in contributing to the development of new antimicrobial and antiviral agents, offering hope for treatments against resistant strains of bacteria and challenging viruses (El-Emam et al., 2004).
properties
IUPAC Name |
N-(1-adamantyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c24-18(17-2-1-7-26-17)22-3-5-23(6-4-22)19(25)21-20-11-14-8-15(12-20)10-16(9-14)13-20/h1-2,7,14-16H,3-6,8-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGVAMOKZSJHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4063781.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane](/img/structure/B4063788.png)
![2-(2-{[3-(5-methyl-3-isoxazolyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}phenoxy)ethanol](/img/structure/B4063791.png)
![2-[5-(1-azepanyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B4063795.png)
![ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4063798.png)
![N-(3-{[2-(2,5-dimethylphenyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4063800.png)
![N-(6-benzoyl-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B4063807.png)
![2-adamantyl{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4063821.png)
![(5-{1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-furyl)methanol](/img/structure/B4063823.png)
![5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4063837.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylpropanamide](/img/structure/B4063850.png)
![{3-(2-fluorobenzyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B4063854.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B4063860.png)